Cas no 99508-95-9 (3-(2-deoxy-beta-D-erythro-pentofuranosyl)-6,7-dihydroxy-3,4,6,7-tetrahydro-9H-imidazo[1,2-a]purin-9-one)
![3-(2-deoxy-beta-D-erythro-pentofuranosyl)-6,7-dihydroxy-3,4,6,7-tetrahydro-9H-imidazo[1,2-a]purin-9-one structure](https://nl.kuujia.com/scimg/cas/99508-95-9x500.png)
99508-95-9 structure
Productnaam:3-(2-deoxy-beta-D-erythro-pentofuranosyl)-6,7-dihydroxy-3,4,6,7-tetrahydro-9H-imidazo[1,2-a]purin-9-one
3-(2-deoxy-beta-D-erythro-pentofuranosyl)-6,7-dihydroxy-3,4,6,7-tetrahydro-9H-imidazo[1,2-a]purin-9-one Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-(2-deoxy-beta-D-erythro-pentofuranosyl)-6,7-dihydroxy-3,4,6,7-tetrahydro-9H-imidazo[1,2-a]purin-9-one
- 6,7-dihydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,7-dihydro-4H-imidazo[1,2-a]purin-9-one
- DTXSID30912662
- SCHEMBL4657223
- 9H-Imidazo(1,2-a)purin-9-one, 3-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,4,6,7-tetrahydro-6,7-dihydroxy-
- 99508-95-9
- 3-(2-Deoxypentofuranosyl)-6,7-dihydroxy-3,5,6,7-tetrahydro-9H-imidazo[1,2-a]purin-9-one
-
- Inchi: InChI=1S/C12H15N5O6/c18-2-5-4(19)1-6(23-5)16-3-13-7-8(16)14-12-15-9(20)11(22)17(12)10(7)21/h3-6,9,11,18-20,22H,1-2H2,(H,14,15)/t4-,5+,6+,9?,11?/m0/s1
- InChI-sleutel: JHERHCNYUORGNY-KYEUBIKSSA-N
- LACHT: C1C(C(OC1N2C=NC3=C2N=C4NC(C(N4C3=O)O)O)CO)O
Berekende eigenschappen
- Exacte massa: 325.10223322g/mol
- Monoisotopische massa: 325.10223322g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 5
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 2
- Complexiteit: 546
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 3
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -2.4
- Topologisch pooloppervlak: 153Ų
3-(2-deoxy-beta-D-erythro-pentofuranosyl)-6,7-dihydroxy-3,4,6,7-tetrahydro-9H-imidazo[1,2-a]purin-9-one Gerelateerde literatuur
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
Gerelateerde categorieën
- Oplosmiddelen en organische chemicaliën organische verbindingEN Nucleosiden, nucleotiden en analogon Nucleoside- en nucleotide-analogen Nucleoside- en nucleotide-analogen
- Oplosmiddelen en organische chemicaliën organische verbindingEN Nucleosiden, nucleotiden en analogon Nucleoside- en nucleotide-analogen
99508-95-9 (3-(2-deoxy-beta-D-erythro-pentofuranosyl)-6,7-dihydroxy-3,4,6,7-tetrahydro-9H-imidazo[1,2-a]purin-9-one) Gerelateerde producten
- 2138064-58-9(3-(Diethylamino)-4,4-dimethylcyclohexan-1-one)
- 2228112-39-6(methyl 2-amino-2-{1-2-(dimethylamino)ethylcyclopropyl}acetate)
- 36503-83-0(1(2H)-Phthalazinone, 2,4-diphenyl-)
- 1705818-55-8(4-phenyl-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)oxane-4-carboxamide)
- 1500754-54-0({1-(2-fluoro-3-methylphenyl)methylcyclopropyl}methanamine)
- 1805525-57-8(2,6-Bis(trifluoromethyl)-4-iodobenzoic acid)
- 200214-70-6(Ethyl 5-methoxy-2-methylphenylacetate)
- 1707602-67-2(3-(2-aminoethyl)-1H-indol-6-ol; oxalic acid)
- 503284-78-4(N-2-(4-methoxyphenyl)ethyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide)
- 2668984-44-7(2-(Naphthalen-2-yl)ethanamine hydrobromide)
Aanbevolen leveranciers
钜澜化工科技(青岛)有限公司
Goudlid
CN Leverancier
Bulk

Enjia Trading Co., Ltd
Goudlid
CN Leverancier
Bulk

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Goudlid
CN Leverancier
Bulk

Shanghai Jinhuan Chemical CO., LTD.
Goudlid
CN Leverancier
Bulk

Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
CN Leverancier
Bulk
